1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)-

Catalog No.
S6782985
CAS No.
1351653-99-0
M.F
C10H17NO3S2
M. Wt
263.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropyl...

CAS Number

1351653-99-0

Product Name

1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)-

IUPAC Name

8-cyclopropylsulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane

Molecular Formula

C10H17NO3S2

Molecular Weight

263.4 g/mol

InChI

InChI=1S/C10H17NO3S2/c12-16(13,9-1-2-9)11-5-3-10(4-6-11)14-7-8-15-10/h9H,1-8H2

InChI Key

QLDPNNUMBXNBEI-UHFFFAOYSA-N

SMILES

C1CC1S(=O)(=O)N2CCC3(CC2)OCCS3

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3(CC2)OCCS3

1-Oxa-4-thia-8-azaspiro[4.5]decane, specifically 8-(cyclopropylsulfonyl)-, is a complex organic compound characterized by its unique spirocyclic structure that integrates both nitrogen and sulfur atoms. This compound is part of a larger family of spiro compounds known for their diverse biological activities and potential therapeutic applications. The presence of a cyclopropylsulfonyl group enhances its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and materials science .

The chemical reactivity of 1-oxa-4-thia-8-azaspiro[4.5]decane is influenced by its spiro structure and the functional groups present. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, while reduction can yield alcohols or amines depending on the reagents used (e.g., using lithium aluminum hydride for reduction) .
  • Cyclization Reactions: The spiro structure allows for potential cyclization with other nucleophiles, expanding the diversity of compounds that can be synthesized from it.

1-Oxa-4-thia-8-azaspiro[4.5]decane exhibits significant biological activity, particularly as a potential kinase inhibitor. It has been studied for its ability to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death linked to various diseases, including neurodegenerative disorders and cancer. Its unique structure contributes to its interaction with specific molecular targets, making it valuable in drug discovery.

The synthesis of 1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step organic reactions:

  • Formation of the Spiro Scaffold: A common method includes the reaction of substituted aryl halides with yne-en-ynes in the presence of palladium catalysts.
  • Functional Group Introduction: The cyclopropylsulfonyl group can be introduced through electrophilic substitution methods.
  • Optimization for Yield: Industrial synthesis may utilize continuous flow reactors to enhance yield and purity, employing automated systems for efficiency .

This compound has several applications across various fields:

  • Medicinal Chemistry: It is being explored as a kinase inhibitor for therapeutic interventions in diseases associated with necroptosis.
  • Materials Science: Its spiro structure makes it suitable for developing advanced materials, such as polymer stabilizers.
  • Biological Research: Useful in studying biochemical pathways related to cell death and inflammatory responses.

Interaction studies have shown that 1-oxa-4-thia-8-azaspiro[4.5]decane selectively inhibits RIPK1 activity, impacting necroptotic pathways. This selectivity is crucial for minimizing off-target effects, which is a common challenge in drug development. Further studies are necessary to fully elucidate its interaction mechanisms and potential side effects in biological systems .

Several compounds share structural similarities with 1-oxa-4-thia-8-azaspiro[4.5]decane, each possessing unique properties:

Compound NameStructure TypeNotable Activity
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneSpiro compoundPotential RIPK1 inhibitor
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dioneSpiro compoundAnticonvulsant activity
1,4-Dioxa-8-azaspiro[4.5]decaneDioxa-spiro compoundUsed in synthesis applications

Uniqueness

The uniqueness of 1-oxa-4-thia-8-azaspiro[4.5]decane lies in its specific substitution pattern and the incorporation of both sulfur and oxygen atoms within the spiro framework. This structural diversity contributes to its distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds that may lack these features .

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Exact Mass

263.06498575 g/mol

Monoisotopic Mass

263.06498575 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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